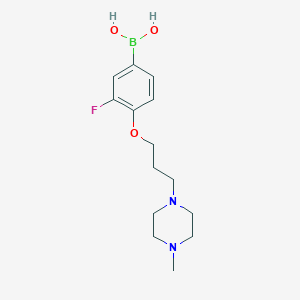

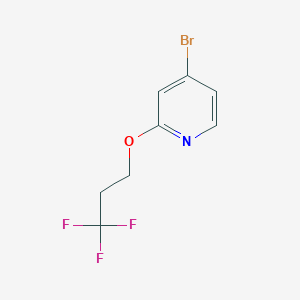

3,5-Dimethyl-4-(morpholinosulfonyl)phenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Supercritical CO2-Based Extraction and Detection of Phenolic Compounds

- Application Summary : This study performed a comparative metabolomic analysis of three varieties of alfalfa (Medicago varia Mart.) using supercritical carbon dioxide modified with ethanol (EtOH) for extraction and tandem mass spectrometry for detection of bioactive compounds .

- Methods of Application : The extraction was performed under various conditions in the pressure range of 50–250 bar, with ethanol used as a co-solvent in an amount of 1% of the total volume in the liquid phase at a temperature in the range of 31–70 °C .

- Results : A total of 103 bioactive compounds (59 polyphenols and 44 compounds belonging to other chemical groups) were tentatively identified in extracts from aerial parts of alfalfa .

2. Plastic Waste to Drug Intermediate

- Application Summary : This research focused on the selective production of 3,5-dimethyl phenol as an important pharmaceutical intermediate from polyphenylene oxide plastic over Ru/Nb 2 O 5 .

- Methods of Application : The research found that small-sized Ru particles and the Brønsted acid sites play key roles in the selective production of 3,5-dimethyl phenol .

- Results : The catalyst was capable of handling common polyphenylene oxide plastics to selectively prepare 3,5-dimethyl phenol .

3. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

- Application Summary : This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, which include chalcone, indole, and quinoline . These compounds are considered potential therapeutic candidates .

- Methods of Application : The study involved synthesizing a series of phenoxy oxazolines beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .

- Results : The synthesized compounds showed promising pharmacological properties, which could enhance the quality of life .

4. Design and Synthesis of Novel N4-Substituted Sulfonamides

- Application Summary : This study involved the design, synthesis, and biological evaluation of novel N4-substituted sulfonamides, which are acetamides derivatives . These compounds were evaluated as dihydrofolate reductase (DHFR) inhibitors .

- Methods of Application : The study involved the design and synthesis of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties .

- Results : Most of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

5. Synthesis of Phenoxy Acetamide Derivatives

- Application Summary : This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- Methods of Application : The study involved synthesizing a series of phenoxy oxazolines beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .

- Results : The synthesized compounds showed promising pharmacological properties, which could enhance the quality of life .

6. Plastic Waste to Drug Intermediate

- Application Summary : This research focused on the selective production of 3,5-dimethyl phenol as an important pharmaceutical intermediate from polyphenylene oxide plastic over Ru/Nb 2 O 5 .

- Methods of Application : The research found that small-sized Ru particles and the Brønsted acid sites play key roles in the selective production of 3,5-dimethyl phenol .

- Results : The catalyst was capable of handling common polyphenylene oxide plastics to selectively prepare 3,5-dimethyl phenol .

Safety And Hazards

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-7-11(14)8-10(2)12(9)18(15,16)13-3-5-17-6-4-13/h7-8,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQCCZYSGFEDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N2CCOCC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-(morpholinosulfonyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)